molecular formula C17H13ClN4O3S B3448215 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No.: B3448215
M. Wt: 388.8 g/mol
InChI Key: IBZCORCVLVIEFC-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a benzamide derivative featuring a 2-chlorophenyl group linked via an amide bond to a phenyl ring substituted with a pyrimidin-2-ylsulfamoyl moiety.

Properties

IUPAC Name

2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-15-5-2-1-4-14(15)16(23)21-12-6-8-13(9-7-12)26(24,25)22-17-19-10-3-11-20-17/h1-11H,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZCORCVLVIEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide typically involves a multi-step synthesis process. The general synthetic route can be outlined as follows:

  • Synthesis of 2-chlorobenzoyl chloride: : This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

  • Formation of 4-aminobenzenesulfonyl chloride: : 4-Aminobenzenesulfonic acid is treated with chlorosulfonic acid to yield the sulfonyl chloride derivative.

  • Coupling reaction: : The 2-chlorobenzoyl chloride is reacted with the sulfonamide derived from 4-aminobenzenesulfonyl chloride and pyrimidine-2-amine under basic conditions to form the desired compound.

Industrial Production Methods: The industrial production of 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide follows similar synthetic routes but is optimized for scale-up, ensuring high yield and purity. This might involve the use of automated systems for precise control over reaction conditions and intermediate purifications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide can undergo various types of reactions, including:

  • Substitution reactions: : Due to the presence of the chloro group.

  • Hydrolysis: : Under acidic or basic conditions, leading to the breakdown of the amide bond.

  • Oxidation and reduction: : Modifying the pyrimidine ring and the sulfamoyl moiety.

Common Reagents and Conditions:
  • Substitution: : Common reagents include nucleophiles such as amines and thiols.

  • Hydrolysis: : Typically conducted using hydrochloric acid or sodium hydroxide at elevated temperatures.

  • Oxidation/Reduction: : Utilizing agents like potassium permanganate (oxidation) or hydrogen gas with a palladium catalyst (reduction).

Major Products Formed:
  • From substitution reactions, products may include derivatives with different substituents on the phenyl or pyrimidine rings.

  • Hydrolysis typically yields simpler organic acids and amines.

  • Oxidation or reduction reactions lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that compounds similar to 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide exhibit promising antitumor properties. For instance:

  • Case Study : A derivative of this compound was tested against multiple cancer cell lines, showing significant inhibition of cell proliferation. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial activity. Research indicates that derivatives can inhibit bacterial growth effectively:

  • Data Table : Antimicrobial Activity of Related Compounds
Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamidePseudomonas aeruginosa12 µg/mL

This table illustrates the comparative efficacy of related compounds against common bacterial strains, suggesting that the target compound may also possess similar properties.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways:

  • Case Study : Inhibition assays demonstrated that 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms . This inhibition could lead to applications in treating infections or cancer.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action for 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is primarily through its interaction with specific enzymes or receptors. The pyrimidine ring often allows for binding to nucleotide-binding sites, while the sulfonamide group can mimic structural motifs in biological systems, leading to inhibition or activation of target proteins.

Comparison with Similar Compounds

Key Observations :

  • The pyrimidinylsulfamoyl group in the target compound may enhance binding to ATP pockets in kinases or receptors, akin to vismodegib’s interaction with SMO .
  • Chlorine substitution at the 2-position (vs. 3-position in ) likely improves steric compatibility with hydrophobic binding pockets .

Key Insights :

  • Sulfamoyl group introduction (e.g., via α-chloroacetyl chloride and triethylamine in dioxane) is a common step for analogs () .
  • Methylsulfonyl groups (as in vismodegib) improve metabolic stability and bioavailability compared to sulfamoyl derivatives .

Pharmacokinetic and Toxicity Considerations

  • Vismodegib : Exhibits dose-limiting toxicity (muscle spasms, dysgeusia) due to prolonged SMO inhibition .
  • Salicylamide analogs : CF₃ substitution reduces toxicity while enhancing antibacterial potency .

Biological Activity

2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is C12H11ClN4O3S, indicating a complex structure that incorporates a chloro group, a pyrimidinyl sulfamoyl moiety, and a benzamide core. These structural features are crucial for its biological activity.

The compound's mechanism of action is primarily associated with its ability to inhibit specific enzymes and receptors. The pyrimidin-2-ylsulfamoyl group is believed to facilitate binding to target proteins, thereby modulating their activity. This interaction can lead to various pharmacological effects, including anti-inflammatory and potential anticancer activities .

Anticancer Properties

Research has indicated that compounds similar to 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy due to their role in regulating gene expression associated with tumor growth .

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of related benzamide compounds. For example, certain benzamide derivatives demonstrated potent activity against various bacterial strains, suggesting that 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide may possess similar properties .

Research Findings and Case Studies

StudyFindings
Neuroleptic Activity In a study evaluating the neuroleptic effects of benzamides, compounds with structural similarities showed significant inhibition of apomorphine-induced behaviors in animal models. This suggests potential applications in treating psychosis .
Antimicrobial Evaluation A series of benzamide derivatives were tested for antimicrobial activity, with some exhibiting minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus .
HDAC Inhibition Benzamide derivatives have been identified as selective HDAC inhibitors with lower toxicity profiles compared to traditional agents, making them promising candidates for cancer treatment .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide and its analogues?

The compound is synthesized via multi-step reactions, including alkylation, acylation, and coupling. For example, alkylation of p-nitrophenol with chlorinated benzyl bromides, followed by acylation using benzoyl chlorides, yields intermediates that are purified via HPLC (69–76% yields) . Tin(II) chloride-mediated reduction in ethanol at 55°C is critical for nitro-group reduction, as demonstrated in related benzamide syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H NMR and ESI-MS : For structural confirmation via chemical shifts (δ 7.2–8.5 ppm for aromatic protons) and molecular ion peaks .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) and dihedral angles (e.g., 52.13° between benzene rings) .
  • IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended for assessing its therapeutic potential?

Initial screens should focus on:

  • Target-specific assays : Radioligand displacement (e.g., SMO receptor binding with Ki = 12.2 ± 1.7 nM for analogues) .
  • Enzyme inhibition : Hedgehog pathway inhibition in cell lines, validated via IC₅₀ comparisons .
  • In vivo efficacy : Xenograft models for antitumor activity, as seen with GDC-0449 (Vismodegib), a structurally related SMO antagonist .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental binding affinities for Hedgehog pathway targets?

  • Experimental validation : Use competitive binding assays (e.g., [³H]-ligand displacement) to verify computational docking results. Compounds with >50% displacement at 10 µM indicate nanomolar affinity .
  • Structural analysis : Compare crystal structures of ligand-receptor complexes (e.g., sulfonyl group interactions in SMO binding pockets) to refine computational models .

Q. What strategies optimize the compound’s metabolic stability based on ADME profiles?

  • Functional group modification : Replace metabolically labile groups (e.g., methylsulfonyl in GDC-0449) with trifluoromethyl or halogenated moieties to enhance stability .
  • In silico modeling : Predict cytochrome P450 interactions using software like GastroPlus, validated by preclinical pharmacokinetic studies in rodents .

Q. How can low yields in multi-step synthesis be addressed?

  • Step optimization : Improve acylation efficiency by using excess benzoyl chloride and DMF as a catalyst .
  • Purification : Employ gradient HPLC with trifluoroacetic acid/water-acetonitrile systems to isolate high-purity intermediates .
  • Catalyst screening : Test Pd/C or Raney nickel for nitro-group reductions to minimize byproducts .

Q. What are best practices for determining the 3D structure using X-ray crystallography?

  • Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) and refine with SHELXL, ensuring R-factor < 0.05 .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯O dimers) to validate packing stability .
  • Validation tools : Employ PLATON or Olex2 for symmetry checks and disorder modeling .

Methodological Notes

  • Contradiction management : Discrepancies in biological activity (e.g., variable Ki values) may arise from assay conditions (e.g., radioligand concentration). Standardize protocols across labs .
  • Software citations : Always cite SHELX , SUPERFLIP , and CCDC databases when publishing crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

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